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molecular formula C8H7NOS B8611851 7-Methylbenzisothiazol-3(2H)-one

7-Methylbenzisothiazol-3(2H)-one

Cat. No. B8611851
M. Wt: 165.21 g/mol
InChI Key: RWQJMHMLXGWMRS-UHFFFAOYSA-N
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Patent
US08664404B2

Procedure details

A 1 L four-neck flask equipped with a stirrer, a thermometer and a condenser tube was charged with 82.6 g (0.5 mol) of 7-methyl-1,2-benzisothiazol-3-one, 80.4 g (1.1 mol) of N,N-dimethylformamide and 200.0 g of toluene. While stirring, 83.3 g (0.7 mol) of thionyl chloride was added dropwise thereto at 70° to 80° C. over 1 hour, and the mixture was reacted at the same temperature for 3 hours. After terminating the reaction, the liquid reaction mixture was concentrated, and a crude product obtained was distillated under reduced pressure of 0.40 kPa at 110° C. to give 81.7 g (0.45 mol) of 3-chloro-7-methyl-1,2-benzisothiazole. The yield based on 7-methyl-1,2-benzisothiazol-3-one was 89%.
Quantity
82.6 g
Type
reactant
Reaction Step One
Quantity
80.4 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
solvent
Reaction Step One
Quantity
83.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:10]2[S:9][NH:8][C:7](=O)[C:6]=2[CH:5]=[CH:4][CH:3]=1.CN(C)C=O.S(Cl)([Cl:19])=O>C1(C)C=CC=CC=1>[Cl:19][C:7]1[C:6]2[CH:5]=[CH:4][CH:3]=[C:2]([CH3:1])[C:10]=2[S:9][N:8]=1

Inputs

Step One
Name
Quantity
82.6 g
Type
reactant
Smiles
CC1=CC=CC=2C(NSC21)=O
Name
Quantity
80.4 g
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
200 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
83.3 g
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
While stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 1 L four-neck flask equipped with a stirrer
CUSTOM
Type
CUSTOM
Details
the mixture was reacted at the same temperature for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After terminating
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
the liquid reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
a crude product obtained
CUSTOM
Type
CUSTOM
Details
was distillated under reduced pressure of 0.40 kPa at 110° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NSC2=C1C=CC=C2C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.45 mol
AMOUNT: MASS 81.7 g
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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